3,4-Dichlorophenyl isocyanate
Overview
Description
3,4-Dichlorophenyl isocyanate is a chemical compound with the molecular formula C7H3Cl2NO and a molar mass of 188.01 g/mol . It is a solid that ranges in color from white to yellow and is known for its use as a chemical intermediate in organic synthesis . This compound is an irritant to tissues, including eyes and mucous membranes, and inhalation of its dust is poisonous .
Mechanism of Action
Target of Action
3,4-Dichlorophenyl isocyanate is primarily used as a chemical intermediate and in organic synthesis
Mode of Action
It is known to be an irritant for tissues including eyes and mucous membranes .
Pharmacokinetics
It’s known that inhalation of dust from the chemical is poisonous .
Result of Action
The primary result of action of this compound is irritation of tissues, including eyes and mucous membranes. Inhalation of dust from the chemical is poisonous .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is a solid compound that ranges in color from white to yellow . Its vapor pressure is 0.2 mmHg at 20 °C , indicating that it can volatilize under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
3,4-Dichlorophenyl isocyanate is known to react exothermically with many classes of compounds, releasing toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .
Cellular Effects
This compound is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous . Chronic overexposure to isocyanates has been reported to cause lung damage, including decreased lung function, which may be permanent .
Molecular Mechanism
It is known that isocyanates, such as this compound, can react with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, causing vigorous releases of heat .
Temporal Effects in Laboratory Settings
It is known that it is a solid and ranges in color from white to yellow .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorophenyl isocyanate can be synthesized by reacting 3,4-dichloroaniline with phosgene. The reaction typically involves an excess of phosgene (about 300 mole percent) at temperatures around 158-165°C . The product is then separated from the reaction mixture by distillation .
Industrial Production Methods: The reaction produces this compound along with byproducts like hydrogen chloride, which are removed through distillation .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorophenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form urea derivatives.
Addition Reactions: It can react with alcohols and thiols to form carbamates and thiocarbamates.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form substituted ureas.
Alcohols and Thiols: Reacts with these compounds in the presence of catalysts like triphenylphosphine and 2,3-dichloro-5,6-dicyanobenzoquinone.
Major Products:
Substituted Ureas: Formed from reactions with amines.
Carbamates and Thiocarbamates: Formed from reactions with alcohols and thiols.
Scientific Research Applications
3,4-Dichlorophenyl isocyanate is used in various scientific research applications, including:
Comparison with Similar Compounds
- 4-Chlorophenyl isocyanate
- 3-Chlorophenyl isocyanate
- 3,5-Dichlorophenyl isocyanate
- Phenyl isocyanate
Comparison: 3,4-Dichlorophenyl isocyanate is unique due to the presence of two chlorine atoms on the benzene ring, which influences its reactivity and the types of derivatives it can form . Compared to other isocyanates, it offers distinct reactivity patterns, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
1,2-dichloro-4-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUVCHZWGSJKEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
Record name | ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER | |
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DSSTOX Substance ID |
DTXSID9033008 | |
Record name | 3,4-Dichlorophenyl isocyanate | |
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Molecular Weight |
188.01 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isocyanic acid, 3,4-dichlorophenyl ester is a white to yellow solid. Used as a chemical intermediate and in organic synthesis. (EPA, 1998), White to yellow solid; [HSDB] White crystalline solid; [MSDSonline] | |
Record name | ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER | |
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Record name | 3,4-Dichlorophenyl isocyanate | |
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Boiling Point |
244 °F at 18 mmHg (EPA, 1998), BP: 113 at 9.75 mm Hg | |
Record name | ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER | |
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Record name | 3,4-DICHLOROPHENYL ISOCYANATE | |
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Vapor Pressure |
VP: 5.6X10-1 mm Hg at 43 °C, 8.0X10-2 mm Hg at 25 °C (extrapolated) | |
Record name | 3,4-DICHLOROPHENYL ISOCYANATE | |
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Color/Form |
White to yellow crystals | |
CAS No. |
102-36-3 | |
Record name | ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER | |
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Record name | 3,4-Dichlorophenyl isocyanate | |
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Record name | 3,4-Dichlorophenyl isocyanate | |
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Record name | Benzene, 1,2-dichloro-4-isocyanato- | |
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Record name | 3,4-dichlorophenyl isocyanate | |
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Record name | 3,4-DICHLOROPHENYL ISOCYANATE | |
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Melting Point |
113 °F (EPA, 1998), 43 °C | |
Record name | ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 3,4-dichlorophenyl isocyanate in chemical synthesis?
A1: this compound is widely employed as a versatile building block in organic synthesis. Its primary use is as a key intermediate in the production of diuron, a commonly used herbicide. [, ] This compound reacts with dimethylamine to yield diuron. [] Additionally, it serves as a reagent in synthesizing various substituted urea derivatives with potential applications in medicinal chemistry. [, ]
Q2: Can you describe the synthesis process for this compound?
A2: One method involves reacting 3,4-dichloroaniline with triphosgene in the presence of a catalyst. [] Another approach utilizes a multi-step process:1. Dehydration of a 3,4-dichloroaniline methylbenzene solution.2. Reaction of the solution with phosgene methylbenzene solution and gaseous phosgene.3. Purification of the raw product via filtration. []
Q3: How does the structure of this compound influence its reactivity?
A3: The presence of chlorine atoms in the ortho and para positions of the phenyl ring influences the reactivity of the isocyanate group. This is primarily due to their electron-withdrawing effects, which can impact both the reaction rate and the selectivity of reactions involving this compound. [] For instance, studies on the acylation of substituted phenylureas have shown that ortho- substituents, including chlorine, can lead to abnormal reactivity due to electrophilic assistance. []
Q4: Are there any studies on the antimycobacterial activity of compounds derived from this compound?
A4: Yes, research has explored the antimycobacterial activity of 3,4-dichlorophenyl-ureas. These derivatives were synthesized by reacting this compound with various molecules like amino acids, dipeptides, histamine, and dicyandiamide. [] Some of these compounds exhibited promising activity against Mycobacterium tuberculosis H37Rv, indicating their potential as lead molecules for developing new anti-tuberculosis drugs. []
Q5: How is this compound being used in material science?
A5: this compound is utilized for modifying nanocellulose, leading to novel materials with improved properties. For example, it has been used to modify nanofibrillated bamboo pulp, creating hydrophobic cellulose nanofibers. [] These modified nanofibers were then used to produce transparent nanopaper with potential applications as flexible optoelectronic materials, packing materials, and ultraviolet shielding materials. []
Q6: What about its application in developing superhydrophobic coatings?
A6: Research demonstrates the use of this compound in preparing superhydrophobic coatings. A one-step mechanochemical method was employed to produce a coating composed of hydrophobic SiO2 and cellulose nanofibers modified with this compound. [] The resulting composite coating exhibited superhydrophobicity with a high water contact angle, demonstrating its potential for applications requiring water repellency. []
Q7: Has this compound been used in chiral separation techniques?
A7: Yes, this compound has proven useful in chiral chromatography. A chiral stationary phase was created by modifying vancomycin with this compound. This stationary phase successfully separated the enantiomers of salbutamol, a common asthma medication. [] This highlights its potential in developing chiral separation methods for various pharmaceutical compounds.
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